molecular formula C18H16N4O B2399029 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole CAS No. 921842-12-8

2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole

Cat. No.: B2399029
CAS No.: 921842-12-8
M. Wt: 304.353
InChI Key: NPBBVJKIKMJNBE-UHFFFAOYSA-N
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Description

2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a novel chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole core, a privileged scaffold renowned for its wide spectrum of biological activities . The structure is strategically substituted with indole and pyridine moieties, heterocycles commonly associated with significant pharmacological potential . Preliminary research interest in such hybrid structures is driven by the documented bioactivity of their components. The 1,3,4-oxadiazole ring is a well-established pharmacophore in anticancer research, with derivatives demonstrated to act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Furthermore, molecular hybrids containing indole and 1,3,4-oxadiazole have been synthesized and screened for antimicrobial and anti-inflammatory activities, indicating the value of this structural combination in developing new therapeutic agents . This compound is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethyl-5-[1-(pyridin-3-ylmethyl)indol-2-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-2-17-20-21-18(23-17)16-10-14-7-3-4-8-15(14)22(16)12-13-6-5-9-19-11-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBVJKIKMJNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of Diacylhydrazide I

  • Indole Alkylation : 1H-Indol-2-carboxylic acid is treated with 3-(chloromethyl)pyridine in dimethylformamide (DMF) using potassium carbonate as a base, yielding 1-(pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid.
  • Hydrazide Formation : The carboxylic acid reacts with ethyl hydrazinecarboxylate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 2-(1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl)hydrazine-1-carboxylate.
  • Hydrazinolysis : Heating the ethyl ester with hydrazine hydrate in ethanol produces I .

Cyclization to Oxadiazole

Cyclodehydration of I using phosphorus oxychloride (POCl₃) at 80–90°C for 6 hours generates the oxadiazole ring. POCl₃ acts as both a solvent and dehydrating agent, achieving yields of 72–78%.

Reaction Conditions

Parameter Value
Temperature 80–90°C
Time 6 hours
Solvent POCl₃
Yield 72–78%

Oxidative Cyclization of Thiosemicarbazides

An alternative route employs oxidative desulfurization of thiosemicarbazide derivatives. This method avoids harsh dehydrating agents, improving functional group tolerance.

Synthesis of Thiosemicarbazide Intermediate

  • Formation of Acylthiosemicarbazide : 1-(Pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid reacts with thiosemicarbazide in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding N'-(1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl)thiosemicarbazide (II ).
  • Oxidative Cyclization : II undergoes cyclization using iodine monochloride (ICl) in acetonitrile at 50°C for 4 hours, producing the oxadiazole with 68–70% yield.

Advantages

  • Mild conditions preserve acid-sensitive groups.
  • ICl acts as both an oxidant and desulfurizing agent.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics.

Procedure

  • In Situ Hydrazide Formation : A mixture of 1-(pyridin-3-ylmethyl)-1H-indol-2-carboxylic acid, ethyl hydrazinecarboxylate, and T3P® (propylphosphonic anhydride) in THF is irradiated at 120°C for 20 minutes.
  • Simultaneous Cyclization : Addition of POCl₃ and continuation of microwave heating at 140°C for 15 minutes directly yields the target compound.

Performance Metrics

Parameter Conventional Method Microwave Method
Time 6 hours 35 minutes
Yield 72–78% 85%

Solid-Phase Synthesis Using Resin-Bound Intermediates

This approach facilitates high-throughput synthesis and simplifies purification.

Key Steps

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected hydrazine via ester linkage.
  • Acylation : The resin-bound hydrazine reacts with 1-(pyridin-3-ylmethyl)-1H-indol-2-carbonyl chloride, followed by propionyl chloride.
  • Cyclization and Cleavage : Treatment with trifluoroacetic acid (TFA) induces cyclodehydration while cleaving the product from the resin, yielding the target compound with 65% purity after HPLC.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Scalability of Methods

Method Yield (%) Purity (%) Scalability
Cyclodehydration 72–78 95 Industrial
Oxidative Cyclization 68–70 92 Lab-scale
Microwave 85 98 Pilot-scale
Solid-Phase 65 90 Research

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the reaction of specific indole derivatives with pyridine-based reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The disc diffusion method has been used to evaluate their efficacy, often revealing promising results in comparison to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma. Molecular docking studies suggest that these compounds interact effectively with specific protein targets involved in cancer progression . Notably, certain derivatives have shown a capacity to inhibit cell proliferation and induce cell cycle arrest .

Antidiabetic Effects

Emerging research highlights the anti-diabetic properties of oxadiazole derivatives. In vivo studies using genetically modified models like Drosophila melanogaster have indicated that these compounds can significantly lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the indole or pyridine moieties can enhance potency and selectivity against various biological targets. For example, substituents on the pyridine ring can influence binding affinity to target proteins .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that specific modifications led to enhanced antibacterial activity compared to traditional antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of oxadiazole derivatives against glioblastoma cell lines. The study reported that certain compounds resulted in significant cytotoxicity and apoptosis induction through DNA damage mechanisms .

Mechanism of Action

The mechanism of action of 2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Indole-Oxadiazole Scaffolds

Several indole-oxadiazole hybrids have been synthesized and studied for their biological activities. Key examples include:

Compound Name Substituents/Modifications Key Activities/Findings Reference
2-((1H-Indol-2-yl)methyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole Pyridin-3-yl at position 5; indole at position 2 Moderate β-glucuronidase inhibition (IC₅₀ ~25 µM)
2-((1H-Indol-2-yl)methyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole 3-Fluorophenyl at position 5 Enhanced antifungal activity against Sclerotinia sclerotiorum (>50% inhibition at 50 µg/mL)
2-((1H-Indol-3-yl)methyl)-5-alkyl-1,3,4-oxadiazole derivatives Alkyl chains (e.g., methyl, ethyl) at position 5 Cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 8.2 µM for ethyl derivative)

Key Observations :

  • Substituent Effects : The presence of pyridine or fluorinated aryl groups (e.g., 3-fluorophenyl) improves antifungal and enzyme inhibitory activities compared to alkyl substituents .

Functional Analogues with Dual Heterocyclic Systems

Compounds combining oxadiazole with other heterocycles (e.g., triazoles, pyrimidines) demonstrate distinct bioactivities:

Compound Class/Example Structure Activity/Findings Reference
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Pyrimidine ring fused with oxadiazole Anticancer activity via kinase inhibition; moderate cytotoxicity (IC₅₀ ~15–30 µM)
1,3,4-Oxadiazole-1,2,3-triazole hybrids Dual heterocyclic systems (oxadiazole + triazole) Tyrosinase inhibition (e.g., compound 7c: IC₅₀ = 2.1 µM)
1,3,4-Oxadiazole thioethers (e.g., compound 5g) Thioether linkage with trifluoromethylpyrazole Herbicidal and fungicidal activity; molecular docking confirmed SDH protein binding

Key Observations :

  • Multicyclic Systems : Dual heterocycles (e.g., oxadiazole-triazole) often enhance enzyme inhibition due to increased π-π stacking and hydrogen bonding interactions .
  • Thioether Linkages: Thioether derivatives (e.g., compound 5g) show superior herbicidal effects compared to non-sulfur analogues, likely due to improved membrane permeability .

Pharmacological and Agrochemical Comparisons

  • Cytotoxicity : Ethyl-substituted oxadiazoles (e.g., 2-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole) show potent anticancer activity (IC₅₀ < 10 µM), suggesting that the ethyl group in the target compound may similarly enhance lipophilicity and cellular uptake .
  • Agrochemical Potential: Oxadiazole thioethers with trifluoromethyl groups (e.g., compound 5a) demonstrate fungicidal activity against Rhizoctonia solani, highlighting the role of electron-withdrawing substituents in agrochemical applications .

Biological Activity

2-ethyl-5-(1-(pyridin-3-ylmethyl)-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a unique combination of an indole moiety linked to a pyridine and an oxadiazole ring. This structural arrangement is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. A study demonstrated that compounds with similar structures inhibited Mycobacterium bovis BCG effectively, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from 1,3,4-oxadiazole have shown promising results in inhibiting cancer cell growth across various lines. In one notable study, specific derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating enhanced potency .

Case Studies

StudyCompound TestedActivityResults
Dhumal et al. (2016)Oxadiazole derivativesAntitubercularStrong inhibition of Mycobacterium bovis
Arafa et al. (2023)Various oxadiazolesAnticancerCompounds showed IC50 values significantly lower than erlotinib
Desai et al. (2016)Pyridine-based oxadiazolesAntimicrobialEffective against S. aureus, E. coli, and others

Comparative Analysis

Comparative studies between this compound and other similar compounds reveal distinct pharmacological profiles:

Compound TypeStructureBiological Activity
Thiadiazole DerivativesThiadiazole RingModerate antimicrobial activity
Triazole DerivativesTriazole RingVariable anticancer activity
Oxadiazole Derivatives (including the target compound)Oxadiazole RingHigh antimicrobial and anticancer activity

Q & A

Q. Basic Research Focus

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like methanol:chloroform (2:8) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., indole protons at δ 7.2–8.5 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validates empirical formulas with <0.4% deviation .

How can researchers design initial biological activity screens for 1,3,4-oxadiazole derivatives?

Q. Basic Research Focus

  • Antimicrobial Assays : Use microbroth dilution (e.g., against Staphylococcus aureus, Candida krusei) with concentrations ranging from 32–256 µg/mL. Activity is assessed via minimum inhibitory concentration (MIC) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses. Compounds targeting thymidine phosphorylase show IC₅₀ values <50 µM .
  • Enzyme Inhibition : Fluorescence-based assays for enzymes like 5-HT1D receptors or thymidine phosphorylase, using reference agonists/antagonists for comparison .

How should researchers address contradictory bioactivity data across studies involving 1,3,4-oxadiazole derivatives?

Advanced Research Focus
Contradictions often arise from structural variations or experimental conditions. Methodological approaches include:

  • Substituent Effects : Compare analogs with different aryl groups (e.g., 2-naphthyl vs. 4-chlorophenyl) to isolate substituent contributions to activity .
  • Dose-Response Curves : Validate activity thresholds using multiple concentrations and statistical models (e.g., log-dose vs. inhibition).
  • Replication : Repeat assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays) to confirm target specificity .

What computational strategies enhance the design of 1,3,4-oxadiazole derivatives with improved stability and target affinity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and aromaticity of the oxadiazole ring, correlating with metabolic stability .
  • Molecular Docking : Identifies binding poses in target proteins (e.g., thymidine phosphorylase). For example, triazole-substituted oxadiazoles show hydrogen bonding with Glu172 and Phe157 residues .
  • ADME Prediction : Tools like SwissADME assess hydrophilicity (LogP <3) and metabolic pathways (CYP450 interactions) .

How can structure-activity relationship (SAR) studies guide the rational design of 1,3,4-oxadiazole-based therapeutics?

Q. Advanced Research Focus

  • Bioisosteric Replacement : The oxadiazole ring replaces ester/carbamate groups to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Substituent Optimization : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position enhance anticancer activity, while methyl groups improve CNS permeability .
  • Hybrid Scaffolds : Indole-oxadiazole hybrids (e.g., 2-(1H-indol-3-yl)methyl derivatives) show dual anti-inflammatory and analgesic effects via COX-2 inhibition .

What role does the 1,3,4-oxadiazole moiety play in modulating pharmacokinetic properties?

Q. Advanced Research Focus

  • Metabolic Stability : The oxadiazole ring resists hydrolysis under physiological conditions, reducing first-pass metabolism .
  • Lipophilicity Reduction : Compared to thiadiazoles, oxadiazoles have lower LogP values (~2.5 vs. ~3.2), enhancing aqueous solubility .
  • Bioavailability : Derivatives with pyridinylmethyl groups (e.g., the target compound) exhibit >80% oral bioavailability in rodent models due to balanced absorption and efflux .

What mechanistic insights are critical for studying enzyme inhibition by 1,3,4-oxadiazole derivatives?

Q. Advanced Research Focus

  • Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd values) to targets like 5-HT1D receptors .
  • Enzyme Kinetics : Michaelis-Menten analysis reveals competitive/non-competitive inhibition. For thymidine phosphorylase, oxadiazoles compete with thymidine at the catalytic site (Ki ~0.5 µM) .
  • Mutagenesis Studies : Residue-specific mutations (e.g., Glu172Ala in thymidine phosphorylase) validate binding interactions predicted by docking .

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